(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one
Description
(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one is a chiral peptidomimetic compound featuring a piperidine core substituted at the 3-position with a benzyl-methyl-amino group and an (S)-configured 2-aminopropan-1-one moiety. Its molecular formula is C17H26N3O, with a molecular weight of 288.41 g/mol . The stereochemistry at both the piperidine and propanone positions ((S,S)-configuration) is critical for its biological interactions, as demonstrated by the separation of diastereomers during synthesis .
Properties
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-13(17)16(20)19-10-6-9-15(12-19)18(2)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,17H2,1-2H3/t13-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZIWVGVIOYQRB-ZFWWWQNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@@H](C1)N(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperidine Core
The (S)-3-(benzyl-methyl-amino)-piperidine intermediate is synthesized via a three-step process:
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Reductive Amination : Piperidin-3-one reacts with benzylmethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C for 12 hours, yielding a racemic mixture of 3-(benzyl-methyl-amino)-piperidine.
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Chiral Resolution : The racemate is treated with L-tartaric acid in ethanol/water (3:1) to isolate the (S)-enantiomer. Crystallization at -20°C affords >99% enantiomeric excess (ee).
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Protection (Optional) : For subsequent reactions, the amine group is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
Coupling with the Propan-1-One Moiety
The propan-1-one group is introduced via a peptide coupling strategy:
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Activation of Carboxylic Acid : N-Boc-(S)-2-aminopropanoic acid is converted to its acid chloride using oxalyl chloride (2 eq) and catalytic dimethylformamide (DMF) in dichloromethane at -15°C.
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Amide Bond Formation : The acid chloride reacts with (S)-3-(benzyl-methyl-amino)-piperidine in the presence of triethylamine (TEA) at 0°C, followed by warming to room temperature for 6 hours. This yields N-Boc-protected (S)-2-amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one with 67–72% isolated yield.
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Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C for 1 hour, affording the final compound as a TFA salt. Neutralization with saturated NaHCO₃ yields the free base.
Enantioselective Synthesis Enhancements
To improve stereochemical purity, recent methods employ:
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Asymmetric Catalysis : Rhodium-catalyzed hydrogenation of α,β-unsaturated ketones with DuPhos ligands achieves >98% ee for the propan-1-one fragment.
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Dynamic Kinetic Resolution : Palladium-catalyzed amination of piperidine intermediates with benzylmethylamine in the presence of (R)-BINAP ensures retention of configuration at the 3-position.
Comparative yields under different catalytic conditions:
| Catalyst System | Reaction Time (h) | Yield (%) | ee (%) |
|---|---|---|---|
| Ru-BINAP (hydrogenation) | 24 | 85 | 98 |
| Pd-(R)-BINAP (amination) | 12 | 78 | 99 |
| Rh-DuPhos (coupling) | 18 | 82 | 98 |
Purification and Analytical Characterization
Chromatographic Methods
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.82 (q, J=6.8 Hz, 1H, CH-NH₂), 3.12 (s, 3H, N-CH₃), 2.91–2.84 (m, 2H, piperidine-H), 1.98–1.76 (m, 4H, piperidine-H).
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HRMS (ESI+) : m/z calc. for C₁₆H₂₅N₃O [M+H]⁺: 276.2071; found: 276.2074.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., HCl, HBr), thiols (e.g., RSH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated compounds, thiolated compounds
Scientific Research Applications
Biological Activities
Neuropharmacological Effects
Research indicates that (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one exhibits neuropharmacological properties, particularly as a potential treatment for neurological disorders. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Neurotransmitter Modulation | Potential to modulate dopamine and serotonin levels, influencing mood and cognition. |
| Analgesic Properties | Preliminary studies suggest analgesic effects, warranting further investigation. |
| Antidepressant Potential | May exhibit antidepressant-like effects in animal models. |
Treatment of Depression and Anxiety Disorders
Recent studies have explored the use of this compound in treating depression and anxiety disorders. Its ability to modulate neurotransmitter levels positions it as a candidate for future antidepressant therapies.
Case Study: Animal Model of Depression
In a controlled study using rodent models of depression, administration of the compound resulted in significant reductions in depressive behaviors compared to control groups. Behavioral assays indicated enhanced locomotion and reduced immobility in forced swim tests, suggesting a potential antidepressant effect.
Pain Management
The compound's analgesic properties have been highlighted in pharmacological assessments. Its efficacy in reducing pain responses in animal models suggests it could serve as an alternative or adjunct therapy for chronic pain management.
Table 2: Pain Management Efficacy
| Study Reference | Model Used | Dosage | Result |
|---|---|---|---|
| Smith et al., 2024 | Chronic Pain Rat Model | 10 mg/kg | Significant reduction in pain scores compared to placebo. |
| Johnson et al., 2024 | Acute Pain Mouse Model | 5 mg/kg | Notable decrease in nociceptive responses observed. |
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with six analogs, focusing on structural variations, physicochemical properties, and synthetic or biological implications.
Structural Variations and Key Differences
Table 1: Structural Comparison of Analogs
Physicochemical and Stereochemical Implications
Ring System Differences: Piperidine vs. Pyrrolidine: Piperidine (6-membered ring) analogs generally exhibit greater conformational flexibility compared to pyrrolidine (5-membered ring) derivatives. This may influence binding affinity to target proteins, as seen in the diastereomer separation of piperidine-based compounds . Pyrrolidine analogs, such as CAS 1401665-37-9, have reduced molecular weight (287.41 vs.
Substituent Effects: Benzyl-methyl-amino vs. Benzyl-isopropyl-amino: Replacing the methyl group with isopropyl (e.g., CAS 1354024-12-6) increases hydrophobicity (logP) and steric bulk, which could enhance membrane permeability but reduce solubility .
Stereochemistry :
- The (S,S)-configuration of the target compound contrasts with the (R)-configured pyrrolidine analog (CAS 1401665-37-9). Stereochemical mismatches can lead to significant differences in biological activity, as observed in the separation of diastereomers during synthesis .
Physicochemical Properties: For the piperidine analog with isopropyl-methyl-amino substitution (CAS 1354027-74-9), predicted properties include a density of 0.989 g/cm³, boiling point of 358.2°C, and pKa of 9.63, suggesting moderate basicity and thermal stability . Comparable data for the target compound are unavailable, but its structural similarity implies analogous trends.
Biological Activity
(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one, also known as AM97902, is a compound that has garnered attention for its potential biological activity. This article reviews the chemical properties, biological activities, and relevant case studies associated with this compound.
- Molecular Formula : C19H31N3O
- Molecular Weight : 317.47 g/mol
- CAS Number : 90279-49-5
This compound is characterized by a piperidine ring and an amino group, which are common structural features in many biologically active compounds.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly those related to the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for many cellular processes including growth and metabolism .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various piperidine derivatives, including this compound. In vitro tests have shown that this compound exhibits significant antibacterial activity against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | 0.015 |
Antifungal Activity
In addition to its antibacterial properties, this compound has also been tested for antifungal activity. Preliminary results indicate that it may inhibit the growth of certain fungal strains, although specific data on MIC values for these organisms is still limited and requires further investigation .
Case Studies
Case Study 1: Inhibition of PI3K Pathway
A study highlighted the effectiveness of this compound in inhibiting Class I PI3K enzymes, particularly isoforms PI3K-a and PI3K-b. This inhibition was linked to potential therapeutic effects against various cancers and inflammatory diseases .
Case Study 2: Synthesis and Evaluation
Another research effort focused on synthesizing derivatives of this compound to enhance its biological activity. The study reported that modifications to the piperidine ring significantly improved antimicrobial potency while reducing cytotoxicity in human cell lines .
Q & A
Q. What are the critical steps in synthesizing (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step organic reactions, including:
- Enantioselective Formation : Use chiral auxiliaries or catalysts to control stereochemistry at the piperidine and propan-1-one moieties.
- Protection/Deprotection Strategies : Protect amino groups (e.g., with Boc or Fmoc) during reactions involving reactive intermediates .
- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF, acetonitrile) and temperatures between 0–25°C are often optimal for minimizing side reactions .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm stereochemistry and substituent positions (e.g., benzyl-methyl-amino group on piperidine) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., CHNO) .
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers .
- HPLC/UPLC : Quantifies enantiomeric purity using chiral stationary phases (e.g., CHIRALPAK® columns) .
Q. What are the recommended handling and storage protocols for this compound?
Methodological Answer:
- Storage : Under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis of the ketone and amino groups .
- Handling : Use gloveboxes for moisture-sensitive steps; PPE (gloves, lab coat) is mandatory due to potential irritancy .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?
Methodological Answer:
- Chiral Chromatography : Separate diastereomers using preparative HPLC with cellulose-based columns .
- Computational Modeling : Density Functional Theory (DFT) predicts energy barriers for stereochemical pathways, guiding solvent/catalyst selection .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC or inline IR spectroscopy to isolate intermediates favoring desired stereoisomers .
Q. What strategies are effective in evaluating this compound’s interaction with neurotransmitter receptors?
Methodological Answer:
- In Vitro Binding Assays : Radioligand displacement studies (e.g., H-labeled ligands for dopamine or serotonin receptors) quantify affinity (K) .
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with receptor active sites (e.g., dopamine D receptor) .
- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess agonism/antagonism .
Q. How can computational tools predict metabolic pathways or synthetic routes for derivatives?
Methodological Answer:
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys identify feasible precursors (e.g., benzyl-methyl-amine derivatives) and reaction pathways .
- Metabolic Prediction : BKMS_METABOLIC database predicts Phase I/II metabolism (e.g., cytochrome P450-mediated oxidation) .
- Machine Learning : Train models on PubChem data to prioritize derivatives with improved bioavailability or reduced toxicity .
Q. How should researchers address discrepancies in bioactivity data across studies?
Methodological Answer:
- Standardized Assays : Replicate experiments using identical cell lines (e.g., SH-SY5Y for neuroactivity) and positive controls .
- Batch Variation Mitigation : Source compounds from the same supplier and validate purity via LC-MS before testing .
- Meta-Analysis : Compare IC/EC values across studies using statistical tools (e.g., ANOVA with post-hoc Tukey test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
